molecular formula C15H14N4O3 B1370631 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1030457-30-7

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B1370631
CAS RN: 1030457-30-7
M. Wt: 298.3 g/mol
InChI Key: GPCIHVOAMPEJBY-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidin class . It has a molecular formula of C15H14N4O3 and a molecular weight of 298.3 . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

  • Formation of Triazolopyrimidine Derivatives : Reactions involving similar compounds to 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid have been reported to produce various triazolopyrimidine derivatives. These reactions are typically catalyzed in specific acidic or basic conditions, and the structures of the products are characterized using techniques like NMR, IR, MS spectroscopy, and X-ray diffraction (Britsun et al., 2006).

  • Formylation and Structural Elucidation : Similar compounds have been used in formylation reactions under Vilsmeier–Haack conditions. These reactions have led to the synthesis of various dihydrotriazolopyrimidines, whose structures have been elucidated using spectroscopic data and confirmed by X-ray analysis (Lipson et al., 2012).

Chemical Transformations and Reactions

  • Cyclocondensation Reactions : Studies have shown the ability of related triazolopyrimidine compounds to undergo cyclocondensation reactions with various agents like hydroxylamine and hydrazine, leading to the formation of different heterocyclic compounds. The structural determination of these compounds is primarily based on NMR spectral data, including NOE measurements (Desenko et al., 1998).

  • Ring-Chain Isomerism : Similar triazolopyrimidines have been observed to exhibit ring-chain isomerism, which is influenced by the solvent used and the length of the substituent chains. This isomerism involves heterocyclic ring opening and has been studied using methods like X-ray diffraction (Pryadeina et al., 2008).

Potential Pharmacological Applications

  • Antibacterial Activity : A derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, similar to the compound , has shown antibacterial activity against various microbial strains. The structure of such compounds has been characterized by a range of techniques including X-ray diffraction and spectroscopy (Lahmidi et al., 2019).

properties

IUPAC Name

3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-11(7-8-12(20)21)14(22)19-15(16-9)17-13(18-19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,20,21)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCIHVOAMPEJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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